Isoneochamaejasmin A

Übersicht

Beschreibung

Isoneochamaejasmin A is a biflavonoid compound found in the dried root of Stellera chamaejasme L., a traditional Chinese medicinal plant . This compound is known for its various biological activities and has been the subject of numerous scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Isoneochamaejasmin A involves the extraction from the roots of Stellera chamaejasme L. The extraction process typically includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can be further purified using chromatographic techniques.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. The key steps involve solvent extraction, followed by chromatographic purification to isolate the compound in its pure form.

Analyse Chemischer Reaktionen

Metabolic Glucuronidation

Isoneochamaejasmin A undergoes hepatic glucuronidation, a major Phase II metabolic pathway. Studies using human liver microsomes (HLMs) and recombinant UDP-glucuronosyltransferases (UGTs) identified two primary metabolites :

| Metabolite | Position of Glucuronidation | Major UGT Isoform | Kinetic Parameters (HLMs) |

|---|---|---|---|

| M1 | 7/7''-O-glucuronide | UGT1A1 | Substrate inhibition observed (Kₘ = 12.5 μM, Vₘₐₓ = 1.2 nmol/min/mg) |

| M2 | 4'/4'''-O-glucuronide | UGT1A3 | Michaelis-Menten kinetics (Kₘ = 8.7 μM, Vₘₐₓ = 0.8 nmol/min/mg) |

Key findings:

-

Species differences : Rats and dogs showed higher glucuronidation activity for M1 than humans, while pigs exhibited minimal activity .

-

Stereochemical specificity : M1’s 7-/7''-hydroxyl groups exist in distinct spatial configurations, confirmed by πNAP-phase chromatography .

Structural Reactivity

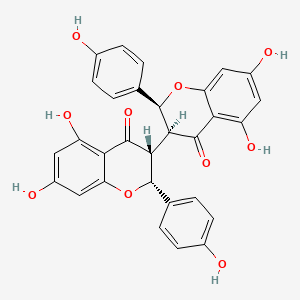

The biflavonoid backbone of this compound features:

-

Four aromatic rings with hydroxyl groups at positions 5,7,4',5'',7'', and 4''' .

-

Chiral centers at C2, C3, C2'', and C3'' (stereochemistry: 2S,3S,2''R,3''R) .

Reactivity hotspots include:

-

Hydroxyl groups : Prone to glucuronidation, sulfation, or methylation.

-

α,β-unsaturated ketone : Potential site for nucleophilic addition (e.g., Michael addition), though specific studies are lacking .

Enzymatic Interactions

This compound’s metabolism is mediated by:

-

UGT1A1 : Dominant enzyme for M1 formation (~75% contribution) .

-

UGT1A9 : Minor role in M1 synthesis (11% of UGT1A1’s Vₘₐₓ) .

Stability and Degradation

-

pH-dependent stability : Degradation under strongly acidic/basic conditions via hydrolysis of glycosidic bonds (not applicable here due to lack of sugar moieties).

-

Oxidative susceptibility : Catechol groups (adjacent hydroxyls) may undergo quinone formation under oxidative stress .

Synthetic Analogues and Modifications

While this compound itself has no reported synthetic routes, related biflavonoids are synthesized via:

Research Gaps

-

In vivo metabolic fate : No data on renal excretion or enterohepatic recirculation.

-

Reactivity with ROS : Potential antioxidant properties remain unexplored.

-

Synthetic derivatives : Modifications to enhance bioavailability or activity are undocumented.

Wissenschaftliche Forschungsanwendungen

Isoneochamaejasmin A has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Isoneochamaejasmin A involves its metabolism through glucuronidation, primarily mediated by UDP-glucuronosyltransferases such as UGT1A1, UGT1A3, and UGT1A9 . This metabolic pathway leads to the formation of glucuronide conjugates, which are more water-soluble and can be excreted from the body. The compound’s biological effects are likely mediated through its interaction with specific molecular targets, although detailed pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Isoneochamaejasmin A is unique among biflavonoids due to its specific structure and biological activities. Similar compounds include:

Neochamaejasmin B: Another biflavonoid from Stellera chamaejasme L., known for its nematicidal activity.

Meso-neochamaejasmin A: A related compound with similar phytotoxic effects.

7-Methoxylneochaejasmin A: Another biflavonoid with distinct chemical properties.

These compounds share structural similarities but differ in their specific biological activities and chemical properties, highlighting the uniqueness of this compound.

Biologische Aktivität

Isoneochamaejasmin A (INA) is a biflavonoid derived from the root of Stellera chamaejasme L., a plant known for its medicinal properties. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. This article synthesizes current research findings on the biological activity of this compound, presenting detailed data tables, case studies, and research insights.

Chemical Structure and Properties

This compound is characterized by its unique biflavonoid structure, which contributes to its biological activities. The molecular formula and structural characteristics are crucial for understanding its interaction with biological systems.

Chemical Structure

- Molecular Formula : C₃₄H₂₈O₁₄

- Molecular Weight : 680.56 g/mol

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Research has demonstrated its ability to inhibit inflammatory mediators and cytokines, making it a potential therapeutic agent for inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects

- Model : Carrageenan-induced rat paw edema.

- Results : INA reduced edema significantly at various time points:

- 1 hour : 94.69% inhibition

- 2 hours : 89.66% inhibition

- 3 hours : 87.83% inhibition

2. Antimicrobial Activity

INA shows promising antimicrobial effects against various pathogens, including bacteria and fungi.

Antimicrobial Efficacy Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 6.72 mg/mL |

| S. aureus | 6.63 mg/mL |

| P. aeruginosa | 6.67 mg/mL |

| S. typhi | 6.45 mg/mL |

| B. subtilis | 6.63 mg/mL |

| C. albicans | 6.63 mg/mL |

| A. niger | 6.28 mg/mL |

3. Antioxidant Activity

The compound also demonstrates strong antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells.

Comparative Antioxidant Activity

- IC50 of this compound : 0.3287 mg/mL

- Comparison with Vitamin C : IC50 of Vitamin C is 0.2090 mg/mL, indicating that INA has comparable antioxidant properties.

4. Cytotoxicity and Anti-cancer Potential

Recent studies suggest that this compound may possess cytotoxic effects against cancer cells through various mechanisms, including apoptosis induction.

- Cell Lines Tested : Neuroblastoma and colon cancer cells.

- Findings : INA was found to induce apoptosis via intrinsic and extrinsic pathways, influencing the expression of key proteins involved in cell survival.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential.

Key Pharmacokinetic Parameters

- Absorption : Rapid absorption observed in preclinical models.

- Distribution : High tissue distribution noted in liver and kidneys.

- Metabolism : Primarily metabolized via phase I and phase II metabolic pathways.

- Excretion : Predominantly excreted through urine.

Eigenschaften

IUPAC Name |

(2S,3S)-3-[(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26+,29-,30+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQBLQALVMHBKH-JXALSKIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Isoneochamaejasmin A and where is it found?

A: this compound (INCA) is a biflavonoid compound primarily found in the dried root of Stellera chamaejasme L., a plant traditionally used in Chinese medicine. [] It has also been isolated from other plant species, including Euphorbia altotibetica and the aerial parts of Stellera chamaejasme L. and Daphne bholua. [, , ]

Q2: How is this compound metabolized in humans?

A: Research indicates that INCA undergoes glucuronidation in the liver, a common metabolic process for many drugs and compounds. [] Specifically, it is metabolized into two main glucuronide metabolites: 7-O-glucuronide (M1) and 4′-O-glucuronide (M2). This process is primarily facilitated by specific enzymes called UDP glucuronosyltransferases (UGTs), with UGT1A1 being the major enzyme responsible for M1 formation and UGT1A3 for M2 formation. [] Interestingly, while INCA exists as a single enantiomer, its M1 metabolite exhibits two distinct peaks on a specific stationary phase, suggesting different spatial configurations of its hydroxyl groups. []

Q3: Are there any known species differences in this compound metabolism?

A: Yes, significant species differences have been observed in the kinetic studies of INCA glucuronidation. [] These differences were apparent when comparing human liver microsomes to those of mice, rats, dogs, and pigs. [] This highlights the importance of considering species-specific metabolism when interpreting preclinical data and extrapolating findings to humans.

Q4: What are the analytical techniques used to characterize and study this compound?

A: A combination of techniques has been employed to characterize INCA and its metabolites. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) analyses are crucial for structural elucidation and confirmation. [] Different chromatographic methods, including various stationary phases like πNAP and C18, are employed for separation and analysis of INCA and its metabolites. [] Additionally, specific enzyme assays using recombinant human UGT isoforms help determine the enzymes responsible for INCA metabolism. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.